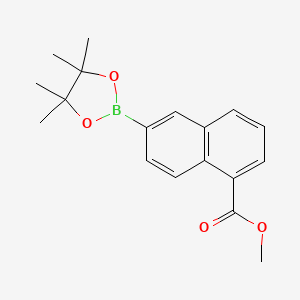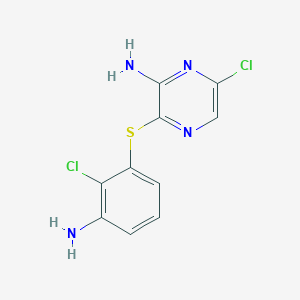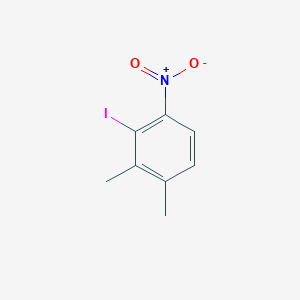
Methyl 3-(dimethylamino)-4-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(dimethylamino)-4-iodobenzoate: is an organic compound with the molecular formula C10H12INO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a dimethylamino group at the 3-position and an iodine atom at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-(dimethylamino)benzoic acid.
Esterification: The carboxyl group of 3-(dimethylamino)benzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-(dimethylamino)benzoate.
Iodination: The methyl 3-(dimethylamino)benzoate is then subjected to iodination. This can be achieved using iodine monochloride (ICl) or a mixture of iodine and a suitable oxidizing agent like potassium iodate (KIO3) under acidic conditions to introduce the iodine atom at the 4-position of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of methyl 3-(dimethylamino)-4-iodobenzoate would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors for better control over reaction conditions and improved safety.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The dimethylamino group can participate in oxidation and reduction reactions, altering the electronic properties of the aromatic ring.
Coupling Reactions: The iodine atom allows for various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Conversion to nitro or hydroxyl derivatives.
Reduction: Formation of amines or deiodinated products.
Coupling: Formation of biaryl compounds or other complex structures.
科学研究应用
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalyst Development: The compound’s structure makes it useful in developing new catalysts for organic reactions.
Biology and Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its ability to interact with biological molecules.
Biological Probes: Used in the design of probes for imaging and studying biological systems.
Industry
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: Potential use in the development of new agrochemicals for pest control.
作用机制
The mechanism by which methyl 3-(dimethylamino)-4-iodobenzoate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 3-(dimethylamino)benzoate: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
Methyl 4-iodobenzoate: Lacks the dimethylamino group, affecting its electronic properties and reactivity.
Methyl 3-(dimethylamino)-4-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
Methyl 3-(dimethylamino)-4-iodobenzoate is unique due to the combination of the electron-donating dimethylamino group and the electron-withdrawing iodine atom, providing a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry for creating complex molecules and in biological applications for its potential interactions with various targets.
属性
IUPAC Name |
methyl 3-(dimethylamino)-4-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-12(2)9-6-7(10(13)14-3)4-5-8(9)11/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHRENRERUSGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B8227402.png)

![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8227407.png)



![2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine](/img/structure/B8227442.png)






